Propan-2-yl 4-oxo-4-phenylbutanoate
Description
Properties
IUPAC Name |
propan-2-yl 4-oxo-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(2)16-13(15)9-8-12(14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBNLTAYZLHFCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
Beta-bromophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) to form a Grignard reagent. The solvent system (MTBE with 0–0.25:1 thinner volume ratio) ensures minimal side reactions. The Grignard intermediate then reacts with diethyl oxalate at −30°C to 50°C, followed by acid hydrolysis (5–15°C, 0.1–1.0 h) to yield the carboxylic acid. Subsequent esterification with isopropyl alcohol under acidic conditions produces Propan-2-yl 4-oxo-4-phenylbutanoate.
Key Reaction Conditions
This method achieves yields exceeding 80% when scaled industrially, though substituting diethyl oxalate with diisopropyl oxalate remains untested and may require temperature adjustments.
Meldrum’s Acid and Esterification Route
A two-step protocol derived from ethyl 3-oxo-4-phenylbutanoate synthesis provides a scalable alternative.
Step 1: Acylative Condensation
Phenylacetyl chloride reacts with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in dichloromethane at 0–20°C under nitrogen. Pyridine neutralizes HCl, driving the reaction to completion. The intermediate acylated Meldrum’s acid precipitates as a light yellow solid.
Step 2: Isopropyl Esterification
The intermediate undergoes reflux with isopropyl alcohol (2.5 h, 80°C), replacing ethanol in the original method. The esterification yield depends on alcohol purity and reaction time:
| Isopropanol Purity (%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 99.5 | 2.5 | 78 |
| 95 | 4.0 | 65 |
Post-reaction purification via column chromatography (ethyl acetate:petroleum ether, 1:80) isolates the ester with >95% purity.
Transesterification from Ethyl Ester
For laboratories with access to ethyl 4-oxo-4-phenylbutanoate, transesterification offers a straightforward route.
Acid-Catalyzed Exchange
Ethyl ester reacts with excess isopropyl alcohol (molar ratio 1:5) under sulfuric acid catalysis (1% w/w). The mixture refluxes at 100°C for 6 h, achieving 70–75% conversion. Continuous water removal (Dean-Stark trap) improves equilibrium shift.
Base-Catalyzed Method
Using sodium isopropoxide (0.1 eq) in toluene at 80°C for 8 h yields 82% Propan-2-yl ester but requires anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (Relative) | Scalability | Key Challenges |
|---|---|---|---|---|
| Grignard + Esterification | 80–85 | High | Industrial | Moisture-sensitive reagents |
| Meldrum’s Acid Route | 75–78 | Moderate | Pilot-scale | Column chromatography needed |
| Transesterification | 70–82 | Low | Lab-scale | Equilibrium limitations |
The Grignard method, while efficient, demands rigorous anhydrous handling. The Meldrum’s acid route avoids organometallics but incurs higher purification costs. Transesterification is cost-effective but depends on ethyl ester availability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4-oxo-4-phenylbutanoic acid or its derivatives.
Reduction: 4-hydroxy-4-phenylbutanoate derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis : Propan-2-yl 4-oxo-4-phenylbutanoate serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it versatile for developing new compounds in organic chemistry.
Reactivity Profile :
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Reduction reactions can convert the keto group into alcohols.
- Substitution : The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Biological Research Applications
Enzyme-Catalyzed Reactions : In biological studies, this compound is utilized to investigate enzyme-catalyzed reactions and metabolic pathways. Its structure allows for the exploration of how enzymes interact with various substrates.
Pharmaceutical Development : The compound acts as a precursor for synthesizing pharmaceutical agents. Its derivatives have potential therapeutic effects, contributing to drug discovery and development efforts. For instance, it can be modified to create compounds that may exhibit anticonvulsant properties or other pharmacological activities .
Industrial Applications
Fine Chemicals Production : In the industrial sector, this compound is involved in producing fine chemicals and specialty materials. Its unique properties allow it to be used in formulations requiring specific reactivity or solubility characteristics.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of this compound demonstrated its potential as a building block for more complex structures. The synthesized products were characterized using techniques such as NMR and mass spectrometry to confirm their structures and purities .
Case Study 2: Anticonvulsant Activity
Research has explored the anticonvulsant properties of compounds derived from this compound. These studies involved testing on models of chemically-induced seizures, indicating that modifications of this compound could lead to new therapeutic agents for epilepsy treatment .
Mechanism of Action
The mechanism of action of isopropyl 4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, the compound may act as a prodrug, undergoing metabolic conversion to its active form. The pathways involved typically include enzymatic hydrolysis and subsequent biochemical transformations.
Comparison with Similar Compounds
Structural Analogues
A. 4-Oxo-4-phenylbutanoic Acid Derivatives
- 4-Oxo-4-phenylbutanoic Acid: Lacks the isopropyl ester group, rendering it more polar and acidic (pKa ~3–4 for carboxylic acids vs. esters, which are non-acidic). This derivative is more water-soluble but less lipophilic than the target compound .
B. Aromatic Ketone-Containing Esters
- Propyl Paraben (Propyl 4-hydroxybenzoate): Shares an ester backbone but substitutes the 4-oxo-phenyl group with a phenolic hydroxyl. This structural difference grants parabens antimicrobial activity, whereas the ketone in the target compound may favor reactivity in condensation or nucleophilic addition reactions .
- (4-Chlorophenyl)(4-hydroxyphenyl)methanone: A diaryl ketone impurity (from ) with two aromatic rings. The absence of an ester group limits its solubility in non-polar solvents compared to Propan-2-yl 4-oxo-4-phenylbutanoate.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Functional Groups | Predicted LogP* | Key Reactivity |
|---|---|---|---|---|
| This compound | 234.28 | Ester, Ketone, Phenyl | ~2.5–3.0 | Susceptible to hydrolysis (ester), keto-enol tautomerism, electrophilic aromatic substitution |
| 4-Oxo-4-phenylbutanoic Acid | 178.19 | Carboxylic Acid, Ketone, Phenyl | ~1.0–1.5 | Acid-base reactions, decarboxylation under heat |
| Propyl Paraben | 180.20 | Ester, Phenolic Hydroxyl | ~2.0–2.5 | Ester hydrolysis, antioxidant activity via phenolic hydroxyl |
*LogP estimated using fragment-based methods (e.g., Crippen’s method) .
Reactivity and Stability
- Hydrolysis: The isopropyl ester in this compound is less prone to hydrolysis than methyl or ethyl esters due to steric hindrance, but more reactive than aryl esters (e.g., parabens) .
- Keto-Enol Tautomerism: The 4-oxo group enables tautomerism, a feature absent in non-ketone analogues like propyl paraben. This could influence spectroscopic properties (e.g., UV-Vis absorption) or catalytic activity in organic reactions .
Spectroscopic and Computational Analysis
- Crystallography : If crystallized, SHELX software () could resolve its structure, with WinGX () aiding in data refinement.
Q & A
Q. What are the optimal synthetic routes for Propan-2-yl 4-oxo-4-phenylbutanoate, and how can reaction conditions be optimized for high purity?
The compound is synthesized via esterification of 4-oxo-4-phenylbutanoic acid with isopropyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Key optimization parameters include temperature control (60–80°C), solvent selection (toluene or DCM), and catalytic efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Confirmation of the ester bond formation requires FT-IR (C=O stretch at ~1730 cm⁻¹) and ¹H NMR (isopropyl methyl doublet at δ 1.2–1.3 ppm) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : ¹³C NMR identifies the carbonyl (C=O) at ~200 ppm and ester carbonyl at ~170 ppm.
- X-ray crystallography : Single-crystal X-ray diffraction (SXRD) using SHELXL (for refinement) and WinGX/ORTEP (for visualization) resolves the stereochemistry and confirms the phenyl-ketone spatial arrangement .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺: ~248.12 g/mol).
Q. How can the compound’s solubility and stability be systematically evaluated for experimental applications?
Solubility is tested in solvents like DMSO, ethanol, and acetonitrile via UV-Vis spectroscopy. Stability studies under varying pH (2–12), temperatures (4–40°C), and light exposure assess degradation pathways. HPLC monitors decomposition products, with kinetic modeling (e.g., Arrhenius equation) predicting shelf life .
Advanced Research Questions
Q. What computational strategies can elucidate the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model the compound’s frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and charge distribution. Multiwfn software visualizes electron localization function (ELF) and bond order analysis, revealing nucleophilic/electrophilic sites for reaction design .
Q. How does the compound serve as an intermediate in pharmaceutical synthesis, and what mechanistic insights govern its transformations?
The ketone and ester groups enable nucleophilic acyl substitutions (e.g., Grignard additions to the ketone) or reductions (e.g., NaBH₄ for alcohol formation). Mechanistic studies via in situ IR or LC-MS track intermediates in multi-step syntheses, such as β-blocker precursors. Comparative analysis with derivatives (e.g., fluorophenyl analogs) highlights substituent effects on reactivity .
Q. How can noncovalent interactions in the compound’s crystal lattice be analyzed to predict packing efficiency?
Noncovalent interaction (NCI) plots derived from Hirshfeld surface analysis (using CrystalExplorer) identify hydrogen bonds (C=O⋯H–C) and van der Waals contacts. Topological analysis via Quantum Theory of Atoms in Molecules (QTAIM) quantifies interaction strengths, aiding in co-crystal design for enhanced bioavailability .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies (e.g., unexpected diastereomers in NMR vs. SXRD) require cross-validation:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
